molecular formula C24H29N3O2 B12757489 alpha-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine CAS No. 86684-57-3

alpha-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine

Cat. No.: B12757489
CAS No.: 86684-57-3
M. Wt: 391.5 g/mol
InChI Key: XEDKHFAWHPAIEH-UHFFFAOYSA-N
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Description

Alpha-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine is a complex organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine typically involves multi-step organic reactions. Common starting materials might include phenylisoxazole, benzylamine, and morpholine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to maintain consistent quality. The process might include steps such as:

    Reaction Setup: Mixing of starting materials in a reactor.

    Catalysis: Addition of catalysts to facilitate the reaction.

    Purification: Techniques such as distillation, crystallization, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate.

    Reduction: Reduction to simpler forms using hydrogenation or other reducing agents.

    Substitution: Replacement of functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce simpler amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which alpha-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Morpholine Derivatives: Compounds with similar morpholine structures.

    Isoxazole Derivatives: Compounds containing the isoxazole ring.

    Phenylmethyl Compounds: Compounds with phenylmethyl groups.

Uniqueness

Alpha-Methyl-N-(3-phenyl-5-isoxazolyl)-N-(phenylmethyl)-4-morpholinepropanamine is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

86684-57-3

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

IUPAC Name

N-benzyl-N-(4-morpholin-4-ylbutan-2-yl)-3-phenyl-1,2-oxazol-5-amine

InChI

InChI=1S/C24H29N3O2/c1-20(12-13-26-14-16-28-17-15-26)27(19-21-8-4-2-5-9-21)24-18-23(25-29-24)22-10-6-3-7-11-22/h2-11,18,20H,12-17,19H2,1H3

InChI Key

XEDKHFAWHPAIEH-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1CCOCC1)N(CC2=CC=CC=C2)C3=CC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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